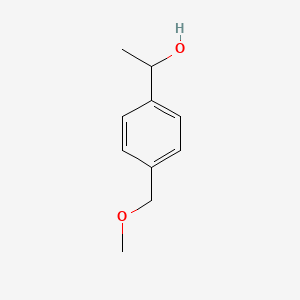
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine
Overview
Description
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine typically involves the following steps:
Formation of the phosphine ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This can be achieved through the reaction of chlorodiphenylphosphine with a suitable aryl lithium reagent.
Attachment of the amine group: The next step involves the introduction of the N,N-dimethylethan-1-amine moiety. This can be done through a nucleophilic substitution reaction where the amine group is attached to the aryl ring.
Chiral resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine has numerous applications in scientific research, including:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of chiral drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal used in the complex.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine: The enantiomer of the compound, used in similar applications but with different enantioselectivity.
Bis(diphenylphosphino)methane: Another phosphine ligand with similar coordination properties but different steric and electronic characteristics.
Triphenylphosphine: A widely used phosphine ligand with different steric properties.
Uniqueness
(S)-1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylethan-1-amine is unique due to its chiral nature and its ability to form highly selective and stable complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where enantioselectivity is crucial.
Properties
IUPAC Name |
(1S)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZVAVWYZTWAKA-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


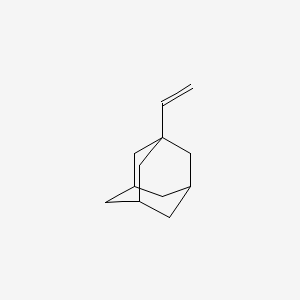
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B3277456.png)
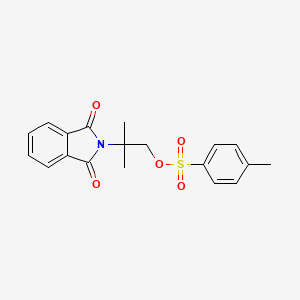
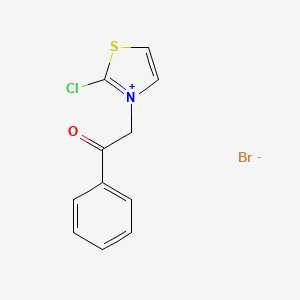
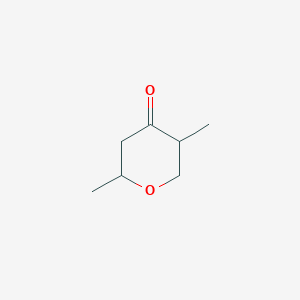
![2,6-Dimethylbenzo[b]thiophene](/img/structure/B3277498.png)
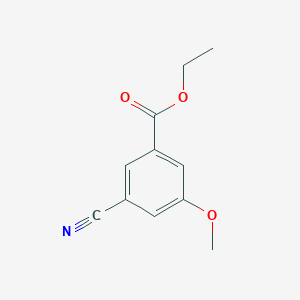
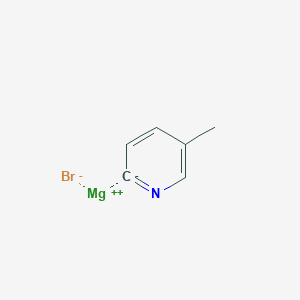
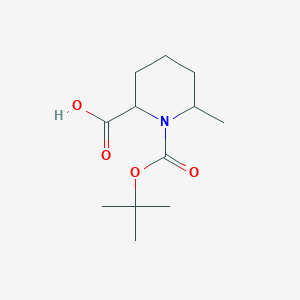
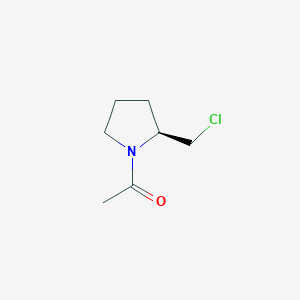

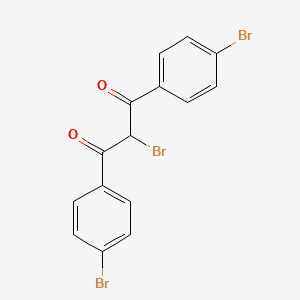
![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)
